1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
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Description
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research on similar compounds involves exploring the reactions and synthesis of complex ureas and related molecules, which are significant in the development of various pharmaceutical and chemical applications. For example, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and their evaluation as acetylcholinesterase inhibitors highlights the chemical versatility of these compounds and their potential therapeutic applications (Vidaluc et al., 1995).
Antioxidant Activity
- Ureas derived from complex chemical reactions have been studied for their antioxidant activity, indicating the potential of such compounds in combating oxidative stress-related diseases. For instance, the synthesis and evaluation of antioxidant activity of certain dihydropyrimidin-2(1H)-one derivatives showcase the methodological advancements and the significance of these compounds in medicinal chemistry (George et al., 2010).
Catalytic and Synthetic Applications
- The exploration of ureas in catalytic oxidative carbonylation presents an innovative approach to synthesizing valuable molecules, demonstrating the utility of such compounds in industrial and pharmaceutical synthesis (Mancuso et al., 2015).
Antimicrobial and Anticancer Studies
- Studies on the synthesis and evaluation of urea derivatives for antimicrobial and anticancer activities highlight the potential of these compounds in therapeutic applications. The investigation into novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives for their antimicrobial activity and cytotoxicity offers insights into the development of new drugs and treatments (Shankar et al., 2017).
Enzyme Inhibition for Therapeutic Applications
- The creation of urea derivatives targeting enzyme inhibition, such as those acting as inhibitors of Rho associated protein kinases (ROCK1 and 2), signifies the role of these compounds in developing treatments for diseases modulated by these enzymes (Pireddu et al., 2012).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-2-26-14-6-4-13(5-7-14)24-17(21-22-23-24)10-19-18(25)20-12-3-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNIQYDMLAPBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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